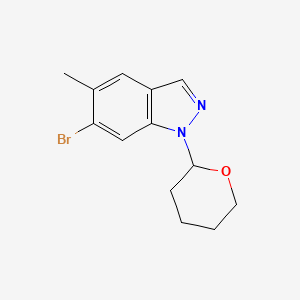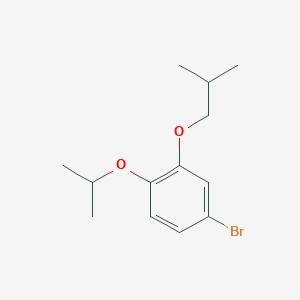
4-Bromo-2-((5-bromopentyl)oxy)-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-((5-bromopentyl)oxy)-1-methoxybenzene is an organic compound that belongs to the class of brominated aromatic ethers This compound is characterized by the presence of two bromine atoms, a methoxy group, and a pentyl chain attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((5-bromopentyl)oxy)-1-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of 1-methoxybenzene: The initial step involves the bromination of 1-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 4-bromo-1-methoxybenzene.
Alkylation: The next step involves the alkylation of 4-bromo-1-methoxybenzene with 5-bromopentanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-((5-bromopentyl)oxy)-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers, amines, or thiols.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include dehalogenated aromatic compounds.
Applications De Recherche Scientifique
4-Bromo-2-((5-bromopentyl)oxy)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-((5-bromopentyl)oxy)-1-methoxybenzene depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methoxybenzene: Lacks the pentyl chain, making it less hydrophobic and potentially less biologically active.
2-Bromo-4-methoxybenzene: Differently substituted, leading to variations in reactivity and applications.
4-Bromo-2-((5-chloropentyl)oxy)-1-methoxybenzene: Similar structure but with a chlorine atom instead of a bromine atom, which can affect its chemical and biological properties.
Uniqueness
4-Bromo-2-((5-bromopentyl)oxy)-1-methoxybenzene is unique due to the presence of two bromine atoms and a methoxy group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propriétés
IUPAC Name |
4-bromo-2-(5-bromopentoxy)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O2/c1-15-11-6-5-10(14)9-12(11)16-8-4-2-3-7-13/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBQEAIAHCSUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














